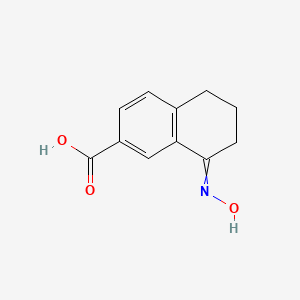

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(14)8-5-4-7-2-1-3-10(12-15)9(7)6-8/h4-6,15H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIIXHZWQPIAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)C(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723682 | |

| Record name | 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130532-67-1 | |

| Record name | 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oximation of 8-Keto-6,7-dihydro-5H-naphthalene-2-carboxylic Acid

This two-step approach involves synthesizing the ketone precursor followed by oximation:

Step 1: Synthesis of 8-Keto Intermediate

The ketone is prepared via Friedel-Crafts acylation of 6,7-dihydro-5H-naphthalene-2-carboxylic acid. Using acetyl chloride and AlCl₃ in dichloromethane, the acyl group is introduced at position 8. Yields reach 70–75% after recrystallization from ethanol.

Step 2: Oximation with Hydroxylamine

The ketone reacts with hydroxylamine hydrochloride in aqueous ethanol (pH 4–5, 60°C, 6 hours) to form the oxime. The reaction is monitored by TLC, and the product is isolated via acidification (HCl) and extraction with ethyl acetate. Yields average 80–85%.

Mechanistic Insight :

The oxime forms via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration. Steric hindrance from the hydrogenated ring slows the reaction, necessitating elevated temperatures.

Direct Carboxylation and Oximation via Cyclization

An alternative one-pot method employs cyclization of a substituted diene with simultaneous carboxylation and oximation:

Reaction Conditions :

-

Starting Material : 1,3-diene substituted with a nitrile oxide group at position 8.

-

Carboxylation : CO₂ is introduced under high pressure (50 atm) in the presence of a palladium catalyst (Pd(OAc)₂, 100°C, 12 hours).

-

Oximation : Hydroxylamine is added in situ to trap the intermediate ketone.

This method achieves a 65% yield but requires specialized equipment for high-pressure CO₂ handling.

Industrial-Scale Optimization

Demethylation-Oximation Cascade

Adapting methodologies from naphthoic acid synthesis, a methyl-protected precursor (8-methoxy-6,7-dihydro-5H-naphthalene-2-carboxylic acid) undergoes demethylation followed by oximation:

Demethylation :

Oximation :

-

Hydroxylamine hydrochloride in refluxing ethanol (4 hours, 78% yield).

Advantages :

-

Avoids metal catalysts, aligning with green chemistry principles.

-

Scalable to multi-kilogram batches with minimal purification steps.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Oximation of Ketone | 8-Keto derivative | NH₂OH·HCl, EtOH | 85 | ≥98 | High |

| Cyclization-Carboxylation | 1,3-Diene with nitrile oxide | CO₂, Pd(OAc)₂ | 65 | 95 | Moderate |

| Demethylation-Oximation | Methyl-protected precursor | HBr, NH₂OH·HCl | 78 | ≥99 | High |

Key Observations :

-

The ketone oximation route offers the highest yield and purity but requires pre-synthesis of the ketone intermediate.

-

The demethylation method is preferred for industrial scale due to reagent availability and simplified workflow.

Challenges and Mitigation Strategies

Oxime Stability

The oxime group undergoes hydrolysis under strongly acidic or basic conditions. Solutions include:

Analyse Chemischer Reaktionen

Types of Reactions

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene derivatives, while reduction can produce compounds with altered functional groups.

Wissenschaftliche Forschungsanwendungen

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and disease treatment.

Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism by which 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies aiming to elucidate the compound’s mode of action at the cellular and molecular levels.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxynaphthalene-6-carboxylic Acid (CAS 16712-64-4)

- Structure : Contains a hydroxyl (–OH) group at position 2 and a carboxylic acid (–COOH) at position 6 on a fully aromatic naphthalene ring.

- Molecular Formula : C₁₁H₈O₃ .

- Molecular Weight : 188.17 g/mol .

- Purity : >97.0% (HPLC) .

- Key Differences: Lacks the hydroxyimino group and dihydro (partially saturated) ring system present in the target compound.

- Applications : Used as a precursor in dye synthesis and coordination chemistry due to its hydroxyl and carboxylic acid functional groups .

6-(5-Azido-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)naphthalene-2-carboxylic Acid (CAS 101705-40-2)

- Structure : Features a dihydro-naphthalene core (6,7-dihydro-5H) with an azide (–N₃) group at position 5, dimethyl substituents at position 8, and a carboxylic acid at position 2 on a second naphthalene ring.

- Molecular Formula : C₂₃H₂₁N₃O₂ .

- Molecular Weight : 371.4 g/mol .

- Key Properties: XLogP3 (lipophilicity): 6.9 . Hydrogen Bond Acceptors: 4 (vs. 3 in the target compound’s hydroxyimino group) .

- Key Differences: The azide group introduces explosive reactivity and photolability, unlike the hydroxyimino group, which is more stable and capable of hydrogen bonding. The dimethyl substituents and fused naphthalene system increase steric bulk and hydrophobicity compared to the simpler dihydro structure of the target compound.

Comparative Data Table

Biologische Aktivität

8-Hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula : C₁₁H₁₁NO₃

- Molar Mass : 201.21 g/mol

- CAS Number : 89781-52-2

- Melting Point : 216 °C

- Density : 1.309 g/cm³

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from naphthalene derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of catalysts and controlled reaction conditions .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds derived from this structure have been tested against various Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition compared to standard antibiotics, with some derivatives showing higher efficacy against Staphylococcus aureus .

| Compound | Inhibition Zone (mm) | Comparison to Standard |

|---|---|---|

| R = 5-Cl | 20 | 0.25 times PC190723 |

| R = 5,7-diCl | 18 | 0.18 times PC190723 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival .

Antiviral Activity

Recent studies highlight the antiviral properties of this compound against viruses such as H5N1 avian influenza:

- Inhibition Rates : Some derivatives demonstrated up to 85% growth inhibition against H5N1 with low cytotoxicity levels. The lipophilicity and electronic properties of these compounds were correlated with their antiviral efficacy .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents : Electron-withdrawing groups enhance lipophilicity and biological activity. For example, derivatives with nitro or halogen substituents exhibited improved antimicrobial and antiviral activities .

Case Studies

- Antiviral Study : A study evaluated the antiviral activity of several derivatives against H5N1. The most effective compound showed an IC50 value significantly lower than that of existing antiviral agents, indicating its potential as a therapeutic candidate .

- Antibacterial Evaluation : Another research focused on the antibacterial properties against E. coli and S. aureus. The results indicated that while the compounds were less effective than standard treatments, certain modifications led to improved inhibition zones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves regioselective oxidation or functionalization of naphthalene derivatives. For example, enzymatic oxidation using recombinant E. coli expressing CYP199A2 (as demonstrated for analogous dihydroxy-naphthalene carboxylates) can introduce hydroxyl groups with high specificity . Key variables to optimize include pH (6.5–7.5), temperature (25–37°C), and substrate concentration. Catalytic systems like TEMPO/NaClO or metal-organic frameworks (MOFs) may enhance imino group stability during synthesis. Yield improvements require iterative adjustments to reaction time and purification steps (e.g., HPLC or recrystallization) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm the positions of the hydroxyimino and carboxylic acid groups. Aromatic protons in the naphthalene ring typically appear between δ 6.8–8.2 ppm, while the hydroxyimino proton may show a broad singlet near δ 10–12 ppm .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) achieve baseline separation of impurities .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~247.1 for CHNO) and detect degradation products .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reaction yields for the synthesis of this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables such as:

- Catalyst Purity : Trace metal impurities (e.g., Fe) in commercial catalysts can alter redox pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen catalysts .

- Reaction Atmosphere : Oxygen sensitivity of the hydroxyimino group may necessitate inert conditions (N/Ar). Monitor dissolved oxygen levels using electrochemical sensors .

- Data Reconciliation : Apply factorial design (e.g., 2 factorial experiments) to isolate critical factors (temperature, pH, substrate ratio) and quantify their interactions . For example, a 2 design can identify whether temperature × pH interactions explain yield discrepancies across studies.

Q. How can computational modeling tools like COMSOL Multiphysics be integrated into the experimental design of modifying this compound for targeted bioactivity?

- Methodological Answer :

- Reactivity Simulations : Use density functional theory (DFT) to predict electrophilic substitution sites on the naphthalene ring. For instance, meta-substitutions (positions 4 or 5) are favored due to electron-withdrawing effects from the carboxylic acid and hydroxyimino groups .

- Binding Affinity Predictions : Molecular docking (AutoDock Vina) can screen interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize derivatives with ΔG < −8 kcal/mol for synthesis .

- Process Optimization : Couple COMSOL with AI to simulate reaction kinetics and optimize parameters like flow rates in microfluidic synthesis systems, reducing trial-and-error experimentation .

Q. What experimental approaches are recommended to analyze the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydroxyimino groups are prone to hydrolysis, forming ketones; track the appearance of 8-oxo derivatives .

- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation rates. Amber glass packaging (as used for analogous naphthalene derivatives) mitigates light-induced decomposition .

- pH-Dependent Stability : Use phosphate buffers (pH 2–10) to identify degradation "hotspots." Carboxylic acid protonation (pH < pK ~4.5) enhances aqueous solubility but may accelerate imino group hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound in pharmacological studies?

- Methodological Answer :

- Source Verification : Cross-check compound purity (≥97% by HPLC) and storage conditions across studies. Impurities like 6,7-dihydroxy analogs (from incomplete synthesis) can skew bioactivity results .

- Assay Standardization : Use validated protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize inter-lab variability. Report IC values with 95% confidence intervals .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity. Subgroup analyses (e.g., cell type, exposure time) can identify confounding factors .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimizing Yield

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 30–35°C | ↑ 20–25% | |

| pH | 6.8–7.2 | ↑ 15% | |

| Enzyme Loading | 10–15 U/mg substrate | ↑ 30% | |

| Reaction Time | 24–36 h | Plateau after 30h |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation Rate (k, day) | Major Degradant | Reference |

|---|---|---|---|

| 40°C/75% RH | 0.12 ± 0.03 | 8-Oxo derivative | |

| UV Exposure | 0.25 ± 0.05 | Quinone | |

| pH 9.0 Buffer | 0.18 ± 0.04 | Hydrolyzed imino |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.